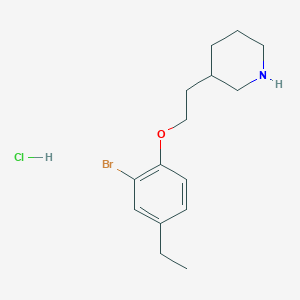

2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride

Description

2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride is a synthetic organic compound featuring a brominated aromatic ring, an ethyl substituent, and a piperidine-containing ether moiety. The 3-piperidinyl ethyl-ether segment introduces a basic nitrogen center, which may facilitate interactions with biological targets such as neurotransmitter receptors or enzymes. This compound is likely of interest in medicinal chemistry for its structural hybridity, combining features of aryl halides and piperidine derivatives, both common pharmacophores in drug discovery.

Properties

IUPAC Name |

3-[2-(2-bromo-4-ethylphenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO.ClH/c1-2-12-5-6-15(14(16)10-12)18-9-7-13-4-3-8-17-11-13;/h5-6,10,13,17H,2-4,7-9,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNQHNUNAUIBCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219961-21-3 | |

| Record name | Piperidine, 3-[2-(2-bromo-4-ethylphenoxy)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219961-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation of the 2-Bromo-4-ethylphenyl Intermediate

The synthesis typically begins with the preparation of the 2-bromo-4-ethylphenyl fragment, often as 2-bromo-1-(4-ethylphenyl)ethanone or related derivatives, which serves as a key electrophilic intermediate for subsequent etherification.

| Method | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Bromination with Phenyltrimethylammonium Tribromide | 4'-ethylacetophenone dissolved in anhydrous tetrahydrofuran (THF), cooled to 0°C, phenyltrimethylammonium tribromide added portionwise, stirred at 0°C for 1 hour then room temp 20 min | Quantitative yield (~100%), product purity >99%, isolated by concentration and washing with water and brine, dried over MgSO4 |

| Bromination with N-Bromosuccinimide (NBS) | 1-(4-ethylphenyl)-ethanone in acetonitrile with p-toluenesulfonic acid, reflux under inert atmosphere for 2 h | 93% yield, high selectivity for bromination at benzylic position |

These methods produce the brominated intermediate with high efficiency and purity, suitable for further functionalization.

Synthesis of the 3-Piperidinyl Ethyl Moiety

The 3-piperidinyl ethyl segment is prepared through amine protection, alkylation, and deprotection steps to introduce the required piperidine ring and the ethyl side chain.

| Step | Description | Conditions | Yield & Notes |

|---|---|---|---|

| Boc Protection of 4-Piperidinecarboxylate | 4-piperidinecarboxylate ester reacted with Boc anhydride in presence of triethylamine | 30-50°C, 5 h, solvent: tetrahydrofuran (THF) | ~92% yield of Boc-protected intermediate with 96% purity |

| Alkylation to Introduce 2-Propanol Structure | Methyl Grignard reagent added to Boc-protected intermediate to alkylate ester group | Controlled temperature, inert atmosphere | Intermediate containing 2-propanol structure obtained with high selectivity |

| Acidolysis to Remove Boc Group | Treatment with hydrochloric acid to remove Boc protecting group and form hydrochloride salt | Room temperature, aqueous acidic conditions | Pure 2-(4-piperidyl)-2-propanol hydrochloride obtained |

This sequence ensures selective functionalization of the piperidine ring and prepares the amine moiety for coupling.

Conversion to Hydrochloride Salt

The final compound is isolated as the hydrochloride salt to improve stability and solubility.

- The free base is dissolved in anhydrous ether or other suitable solvent.

- Hydrogen chloride gas or a solution of HCl in ether or 1,4-dioxane is added dropwise under cooling.

- The resulting precipitate of the hydrochloride salt is filtered, washed, and dried under vacuum.

This step is standard for amine-containing compounds to obtain stable crystalline hydrochloride salts.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The bromination step is critical and can be efficiently performed using phenyltrimethylammonium tribromide or N-bromosuccinimide, with yields above 90% and high selectivity for benzylic bromination.

- Protection and deprotection of the piperidine amine via Boc group allow selective functionalization and prevent side reactions during alkylation.

- Ether bond formation requires careful control of reaction conditions to avoid elimination or over-alkylation, often optimized by temperature and solvent choice.

- The final hydrochloride salt formation enhances compound handling and pharmaceutical suitability.

- No single comprehensive published protocol exists for the exact compound; however, the above synthesis strategy is consistent with standard organic synthesis of similar brominated phenyl ethers linked to piperidine derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The phenyl ring and piperidine moiety can undergo oxidation and reduction reactions, respectively

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products

Substitution: Formation of various substituted phenyl ethers.

Oxidation: Formation of phenolic or quinone derivatives.

Reduction: Formation of reduced piperidine derivatives

Scientific Research Applications

2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biological Studies: It is used in studies involving receptor binding and enzyme inhibition

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride involves its interaction with specific molecular targets. The brominated phenyl ring and piperidine moiety are believed to play a crucial role in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Structural Diversity: The target compound’s bromophenyl ether scaffold distinguishes it from cataloged analogs, which primarily feature pyridine or ketone linkages (e.g., 3-piperidinopyridine-2-carboxylic acid ). The bromine atom may confer unique reactivity in cross-coupling reactions or enhance binding to hydrophobic protein pockets. Piperidinyl vs. Piperidino Groups: Piperidino(3-piperidinyl)methanone hydrochloride contains two piperidine rings connected via a ketone, while the target compound uses an ether bridge. This difference affects polarity and hydrogen-bonding capacity.

Physicochemical Properties: The target compound’s higher molecular weight (~378.7 g/mol) compared to cataloged analogs (187–232 g/mol) suggests increased steric bulk, which may limit blood-brain barrier penetration but improve target specificity.

Biological Relevance: Piperidine derivatives are frequently explored for CNS activity (e.g., anxiolytics in ). The target compound’s piperidinyl-ether moiety could modulate receptor binding akin to nociceptin/orphanin FQ receptor agonists , though bromine substitution may alter selectivity. Antimicrobial Potential: Glutarimide alkaloids from Croton pullei ( ) share structural motifs with piperidine derivatives, suggesting possible antimicrobial activity for the target compound, though this remains speculative without direct data.

Biological Activity

2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride (CAS Number: 1219961-21-3) is a chemical compound characterized by its unique structural features, including a bromine atom and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological research.

The molecular formula of this compound is C₁₅H₂₃BrClNO, with a molar mass of approximately 348.71 g/mol. The presence of the bromine atom enhances its lipophilicity, which may affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors in the central nervous system. Preliminary studies suggest that it may act as an agonist or antagonist at specific serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in numerous neuropsychiatric disorders.

Pharmacological Profile

The pharmacological profile of this compound indicates potential applications in treating conditions such as anxiety, depression, and other mood disorders. Its structural similarities with other phenylpiperidine derivatives suggest it may exhibit similar receptor binding affinities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety of this compound. The following table summarizes key findings related to the biological activity of analogs:

| Compound Name | CAS Number | EC50 (nM) | Receptor Activity | Notes |

|---|---|---|---|---|

| 2-Bromo-4-methylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride | 1219961-21-3 | TBD | Agonist at 5-HT_2A | Structural variant |

| 2-Bromo-4-isopropylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride | TBD | TBD | Antagonist at 5-HT_2C | Altered steric properties |

| Reference Compound (e.g., Bosentan) | TBD | TBD | Dual antagonist | Comparison for efficacy |

Key Findings:

- Agonist Activity: Compounds with a bromine substituent often show enhanced agonist activity at serotonin receptors.

- Selectivity: Variations in substituents significantly impact receptor selectivity and potency.

- Efficacy: The presence of an ethyl group appears to improve binding affinity compared to simpler analogs.

Case Studies

Several studies have explored the biological activity of phenylpiperidine derivatives, highlighting their therapeutic potential:

- Study on Serotonin Receptors: A study evaluated various phenylpiperidines and found that modifications to the piperidine ring significantly altered their agonistic properties at the 5-HT_2A receptor, suggesting that similar modifications to this compound could yield potent analogs .

- Neuropharmacological Assessment: In vivo studies demonstrated that compounds structurally related to this compound exhibited anxiolytic effects in animal models, supporting their potential use in treating anxiety disorders .

Q & A

Basic: What are the recommended methodologies for synthesizing 2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride?

Answer:

Synthesis typically involves sequential functionalization of the aromatic and piperidine moieties. A plausible route includes:

Bromination : Introduce the bromo group to 4-ethylphenol via electrophilic substitution using bromine or NBS (N-bromosuccinimide) under controlled conditions.

Ether Formation : Couple the brominated phenol with 2-(3-piperidinyl)ethanol using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or Williamson ether synthesis (base-mediated alkylation).

Hydrochloride Salt Preparation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Critical Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-bromination .

- Purify intermediates via column chromatography to ensure high yield and purity (>95%) .

Basic: How can the crystal structure of this compound be determined for structural validation?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Use solvent diffusion (e.g., dichloromethane/hexane) to grow high-quality crystals.

Data Collection : Employ synchrotron radiation or a laboratory X-ray source (e.g., Mo-Kα, λ = 0.71073 Å).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.